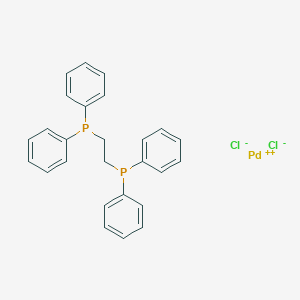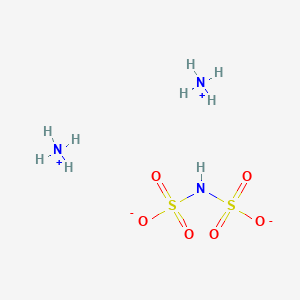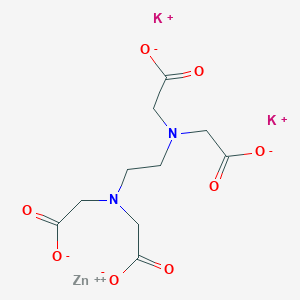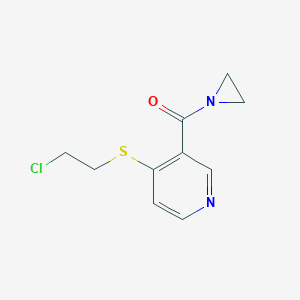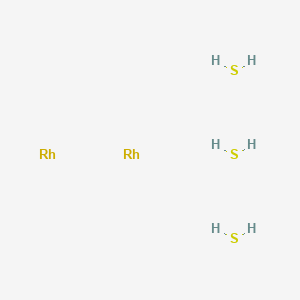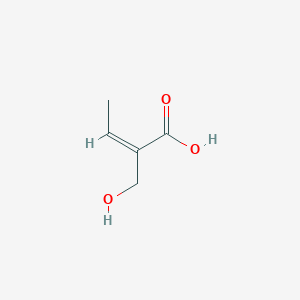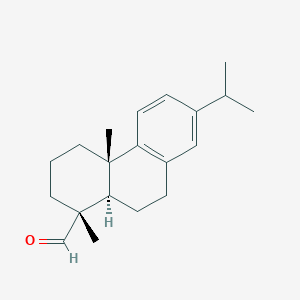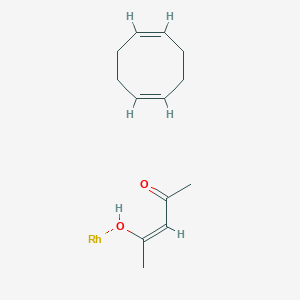
Rh(acac)(COD)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) is a coordination compound that features rhodium in the +1 oxidation state. This compound is known for its catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis and industrial applications. The compound has the molecular formula C13H19O2Rh and is characterized by its orange crystalline appearance .
科学的研究の応用
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) is extensively used in scientific research due to its versatile catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is employed in the production of fine chemicals, pharmaceuticals, and polymers
作用機序
Target of Action
Rh(acac)(COD), also known as Acetylacetonato(1,5-cyclooctadiene)rhodium(I), is a coordination compound of rhodium. The primary targets of this compound are the molecules or atoms with which it interacts in chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as oxidative addition . This process involves the addition of a molecule to the rhodium center, resulting in an increase in the oxidation state of the rhodium atom . The reaction of Rh(acac)(COD) with diimines and diphenylphosphine oxide leads to the formation of oxidative addition products .
Biochemical Pathways
The compound is known to participate in various chemical reactions, including those involving oxidative addition . These reactions can potentially influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 31019 suggests that it may have significant bioavailability.
Result of Action
The result of Rh(acac)(COD)'s action is the formation of new compounds through oxidative addition . For example, the reaction of Rh(acac)(COD) with diimines and diphenylphosphine oxide leads to the formation of hydrido-phosphinito-Rh(III) complexes .
Action Environment
The action of Rh(acac)(COD) can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other molecules, the temperature, and the pH of the environment . Furthermore, Rh(acac)(COD) is used extensively in heterogeneous and homogeneous catalysis , suggesting that its action, efficacy, and stability can be significantly influenced by the specific conditions of the catalytic process.
生化学分析
Biochemical Properties
For example, rhodium complexes have been used as catalysts in biochemical reactions .
Cellular Effects
Other rhodium compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rhodium compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other rhodium compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Other rhodium compounds have been shown to have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other rhodium compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Other rhodium compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Other rhodium compounds have been shown to be directed to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) can be synthesized through the reaction of rhodium trichloride with acetylacetone and 1,5-cyclooctadiene in the presence of a base. The reaction typically takes place in an inert atmosphere to prevent oxidation of the rhodium center. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the compound .
化学反応の分析
Types of Reactions
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to form rhodium(0) complexes.
Substitution: Ligand substitution reactions are common, where the acetylacetonato or cyclooctadiene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various ligands such as phosphines, amines, and carbonyls can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a wide range of rhodium(I) complexes with different ligands .
類似化合物との比較
Similar Compounds
- (Acetylacetonato)dicarbonylrhodium(I)
- Rhodium(III) acetylacetonate
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate
Uniqueness
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) is unique due to its combination of acetylacetonato and 1,5-cyclooctadiene ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in a wide range of chemical reactions, compared to other rhodium complexes that may have different ligand environments .
特性
CAS番号 |
12245-39-5 |
|---|---|
分子式 |
C13H20O2Rh |
分子量 |
311.20 g/mol |
IUPAC名 |
cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b;4-3-; |
InChIキー |
BUYVJWVYKPKZEX-LWFKIUJUSA-N |
SMILES |
CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh] |
異性体SMILES |
C/C(=C/C(=O)C)/O.C1CC=CCCC=C1.[Rh] |
正規SMILES |
CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh] |
ピクトグラム |
Irritant |
同義語 |
acetylacetonate-1,5-cyclooctadiene rhodium I RhacacCod |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


